molecular formula C8H14N2O2 B017017 5-(neo-Pentyl)hydantoin CAS No. 110072-96-3

5-(neo-Pentyl)hydantoin

Cat. No.: B017017
CAS No.: 110072-96-3
M. Wt: 170.21 g/mol
InChI Key: VZJBLSZIXFZMPD-UHFFFAOYSA-N
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Description

5-(neo-Pentyl)hydantoin: is a chemical compound with the molecular formula C8H14N2O2 and a molecular weight of 170.21 g/mol . It is a derivative of hydantoin, a class of compounds known for their diverse biological activities and applications in various fields, including pharmaceuticals and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the common synthetic routes for 5-(neo-Pentyl)hydantoin involves the reaction of sodium cyanide and ammonium carbonate with 2-ethylbutyraldehyde in a mixture of ethanol and water. The reaction is carried out at 90°C for 19 hours. After the reaction, the mixture is acidified with concentrated hydrochloric acid, leading to the formation of the desired product, which is then recrystallized from ethyl acetate .

Industrial Production Methods: The industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-(neo-Pentyl)hydantoin undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different hydantoin derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the neo-pentyl group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce a variety of substituted hydantoins.

Scientific Research Applications

Chemistry: 5-(neo-Pentyl)hydantoin is used as a building block in organic synthesis.

Biology: In biological research, this compound is used as a probe to study enzyme interactions and protein-ligand binding. Its hydantoin core is known to interact with various biological targets, making it a valuable tool in biochemical studies .

Medicine: Hydantoin derivatives, including this compound, have shown potential as anticonvulsant agents. They are being investigated for their ability to modulate ion channels and neurotransmitter receptors, which are crucial in the treatment of epilepsy and other neurological disorders .

Industry: In the industrial sector, this compound is used in the development of polymers and resins. Its incorporation into polymer matrices can enhance the mechanical and thermal properties of the resulting materials .

Mechanism of Action

The mechanism of action of 5-(neo-Pentyl)hydantoin involves its interaction with specific molecular targets, such as ion channels and enzymes. The hydantoin core can modulate the activity of these targets, leading to various biological effects. For example, in the context of anticonvulsant activity, this compound can inhibit voltage-gated sodium channels, reducing neuronal excitability and preventing seizures .

Comparison with Similar Compounds

Uniqueness: 5-(neo-Pentyl)hydantoin is unique due to its neo-pentyl substituent, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-pentan-3-ylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c1-3-5(4-2)6-7(11)10-8(12)9-6/h5-6H,3-4H2,1-2H3,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZJBLSZIXFZMPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C1C(=O)NC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80465714
Record name 5-(neo-Pentyl)hydantoin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80465714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110072-96-3
Record name 5-(neo-Pentyl)hydantoin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80465714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium cyanide (12.0 g, 244.8 mmol) and 2-ethylbutyraldehyde (10.0 mL, 81.3 mmol) were added to ammonium carbonate (25.4 g, 325.3 mmol) in H2O (300 mL). Ethanol (300 mL) was added and salts precipitated. The reaction mixture was heated to 90° C. After 1 h, the mixture became homogeneous and was stirred at 90° C. for 18 h. After cooling to 25° C., about 500 mL of solvent was removed in vacuo. Concentrated HCl was added to acidify the mixture to pH 1-2 and a precipitate formed. It was filtered and the precipitate was recrystallized from EtOAc to afford 5-(1-ethyl-propyl)-imidazolidine-2,4-dione as a white solid (12.9 g, 93%). Mass Spectrum (−ESI): 169 (M−H)−.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
25.4 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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